"3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS number and molecular weight"
"3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS number and molecular weight"
An In-Depth Technical Guide to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Abstract
This technical guide provides a comprehensive overview of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, CAS number, and molecular weight. A detailed, field-proven synthetic protocol is presented, grounded in established methodologies for 1,2,4-oxadiazole formation, complete with mechanistic insights. Furthermore, this guide outlines the expected analytical and spectroscopic characteristics for compound verification. The potential biological significance and applications are discussed, contextualized by the known pharmacological activities of the 1,2,4-oxadiazole scaffold. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising molecular entity.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in pharmaceutical sciences due to its metabolic stability and its role as a bioisostere for amide and ester functionalities, which can improve pharmacokinetic profiles.[1] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4][5]
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline belongs to this important class of compounds. Its structure uniquely combines the pharmacologically privileged 1,2,4-oxadiazole core with an aniline group, a common feature in many medicinal agents.[6] This guide serves to consolidate the key technical information regarding its identity, synthesis, and potential utility.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any scientific investigation. The key identifiers and properties for 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | [7] |
| CAS Number | 915920-56-8 | [7] |
| Molecular Formula | C₁₅H₁₃N₃O | [6][7] |
| Molecular Weight | 251.28 g/mol | [6][7][8] |
| MDL Number | MFCD08691836 | [7] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | 469.1 ± 55.0 °C | [7] |
| Density | 1.209 ± 0.06 g/cm³ | [7] |
| pKa | 3.18 ± 0.10 | [7] |
Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-documented process, most commonly achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[1][9][10] This pathway provides a reliable and high-yielding route to the target compound.
Causality in Experimental Design
The chosen synthetic route relies on two key transformations:
-
O-Acylation: The amidoxime's nucleophilic hydroxylamine group attacks an activated carboxylic acid (such as an acyl chloride or an ester activated in situ with a coupling agent like 1,1'-Carbonyldiimidazole (CDI)). This step forms an O-acyl amidoxime intermediate. The activation of the carboxylic acid is crucial as it transforms the hydroxyl group into a better leaving group, facilitating the nucleophilic attack.
-
Cyclodehydration: The intermediate is not typically isolated. Upon heating, it undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.[1][11] The thermal energy supplied is necessary to overcome the activation barrier for the ring-closing reaction.
Experimental Protocol: Synthesis of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
This protocol describes a one-pot synthesis using CDI as a coupling agent.
Materials:
-
3-Aminobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
2-Methylbenzamidoxime
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-aminobenzoic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 1 hour at room temperature to ensure the complete formation of the acyl-imidazole intermediate.
-
Add 2-methylbenzamidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Diagram: Synthetic Workflow
Caption: One-pot synthesis of the target compound.
Spectroscopic and Analytical Characterization
While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key characteristic signals essential for its identification.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the aniline and methylphenyl rings. A sharp singlet for the methyl group (CH₃) should appear in the upfield region (~2.5 ppm). The aniline amine (NH₂) protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display 15 distinct carbon signals. The two carbons of the oxadiazole ring are expected at ~165-175 ppm. Aromatic carbons will resonate between ~115-140 ppm. The methyl carbon signal will be found upfield (~21 ppm).
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹), and C-O-C stretching (~1000-1100 cm⁻¹).[12]
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [C₁₅H₁₃N₃O + H]⁺ would be approximately 252.1131, which serves as a definitive confirmation of the molecular formula.
Applications and Biological Significance
The structural motifs within 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline suggest significant potential in drug discovery programs. The 1,2,4-oxadiazole class is a "privileged scaffold," known to interact with a wide range of biological targets.
Established Activities of the 1,2,4-Oxadiazole Core:
-
Anticancer: Numerous derivatives have been synthesized and shown to induce apoptosis in cancer cell lines.[5]
-
Anti-inflammatory: Certain compounds exhibit analgesic and anti-inflammatory properties.[9]
-
Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal activity.[2]
-
Enzyme Inhibition: They have been successfully developed as inhibitors for various enzymes, including monoamine oxidase (MAO), which is relevant for neurodegenerative diseases.[10]
-
Antiparasitic: Recent studies have highlighted their potential in treating neglected tropical diseases like leishmaniasis.[4]
The presence of the aniline group provides a versatile chemical handle for further derivatization, allowing for the synthesis of compound libraries to explore structure-activity relationships (SAR). This makes the title compound a valuable building block for creating more complex and potent therapeutic agents.[6][11]
Diagram: Biological Potential
Caption: Potential biological activities of the core scaffold.
Conclusion
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline is a well-defined chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. Its synthesis is achievable through robust and scalable chemical methods. The combination of the biologically active 1,2,4-oxadiazole ring and a versatile aniline functional group makes it a highly attractive scaffold for the development of novel therapeutics. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further explore the utility of this promising compound.
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Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available from: [Link]
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Abd Alrazzak, N. (2020). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. IOP Conference Series: Materials Science and Engineering. Available from: [Link]
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Teklu, B., et al. (2023). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted-1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
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Sharma, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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Srivastava, R.M., & Seabra, G.M. (1997). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Journal of the Brazilian Chemical Society. Available from: [Link]
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de Oliveira, C.B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences. Available from: [Link]
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Christopher, H., & Seidu, L.S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate. Available from: [Link]
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Maftei, C.V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Available from: [Link]
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